molecular formula C16H26N2O B12765533 2-(Diethylamino)-N-(alpha,alpha-dimethylbenzyl)propionamide CAS No. 91793-41-8

2-(Diethylamino)-N-(alpha,alpha-dimethylbenzyl)propionamide

Cat. No.: B12765533
CAS No.: 91793-41-8
M. Wt: 262.39 g/mol
InChI Key: TWPGFHRFZCQRDJ-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(alpha,alpha-dimethylbenzyl)propionamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a diethylamino group, a dimethylbenzyl group, and a propionamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(alpha,alpha-dimethylbenzyl)propionamide typically involves the reaction of alpha,alpha-dimethylbenzylamine with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(alpha,alpha-dimethylbenzyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-(Diethylamino)-N-(alpha,alpha-dimethylbenzyl)propionamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(alpha,alpha-dimethylbenzyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol
  • 2,4-Dicumylphenol

Comparison

Compared to similar compounds, 2-(Diethylamino)-N-(alpha,alpha-dimethylbenzyl)propionamide is unique due to its specific functional groups and molecular structure. This uniqueness allows it to participate in distinct chemical reactions and exhibit different biological activities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

91793-41-8

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

2-(diethylamino)-N-(2-phenylpropan-2-yl)propanamide

InChI

InChI=1S/C16H26N2O/c1-6-18(7-2)13(3)15(19)17-16(4,5)14-11-9-8-10-12-14/h8-13H,6-7H2,1-5H3,(H,17,19)

InChI Key

TWPGFHRFZCQRDJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)NC(C)(C)C1=CC=CC=C1

Origin of Product

United States

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